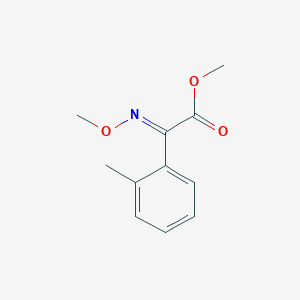
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-α-(Methoxyimino)-2-methylbenzeneacetic Acid Methyl Ester is an intermediate in the synthesis of Trifloxystrobin, a broad-spectrum foliar fungicide used in plant protection.
Activité Biologique
(E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate, also referred to as methyl (E)-α-(methoxyimino)-2-methylbenzeneacetic acid methyl ester, is an organic compound primarily recognized for its role as an intermediate in the synthesis of trifloxystrobin, a broad-spectrum fungicide. This article delves into the biological activity of this compound, particularly its fungicidal properties and implications in agricultural applications.
Chemical Structure and Properties
The compound features several key functional groups, including a methoxyimino group and an ester functionality, which contribute to its reactivity and biological activity. The presence of the electrophilic C=N double bond suggests potential interactions with biological targets, although detailed mechanisms of action remain less defined due to its status as a synthetic intermediate rather than a final product.
Role in Fungicidal Activity
Trifloxystrobin, derived from this compound, exhibits a well-characterized mechanism of action. It inhibits mitochondrial respiration in fungal cells, disrupting energy production and leading to cell death. This mechanism is crucial for its effectiveness against various fungal pathogens.
Case Studies on Fungicidal Efficacy
-
Fungicidal Activity Against Rhizoctonia solani :
- In vitro bioassays demonstrated that derivatives of this compound displayed significant fungicidal activity against Rhizoctonia solani. Compounds tested at concentrations of 10 μg/mL showed 100% antifungal activity, with notable efficacy at lower concentrations as well. For instance:
- TMa : 100% inhibition at 10 μg/mL
- TMe : 99% inhibition at 0.1 μg/mL
- TMf : 71% inhibition at 0.1 μg/mL
- These results indicate that these compounds can serve as potential lead candidates for developing new fungicides with improved efficacy compared to existing treatments like pyraclostrobin .
- In vitro bioassays demonstrated that derivatives of this compound displayed significant fungicidal activity against Rhizoctonia solani. Compounds tested at concentrations of 10 μg/mL showed 100% antifungal activity, with notable efficacy at lower concentrations as well. For instance:
-
Metabolism and Environmental Fate :
- Studies evaluating the metabolism of kresoxim-methyl (the active ingredient derived from this compound) in plants have shown that the compound is primarily absorbed through foliar applications. Research indicated that most radioactivity from treated plants was localized in leaves rather than roots, suggesting limited translocation within the plant system .
Data Tables
| Compound | Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|---|
| TMa | 10 | 100 |
| TMe | 0.1 | 99 |
| TMf | 0.1 | 71 |
Propriétés
Numéro CAS |
120974-97-2 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
methyl (2Z)-2-methoxyimino-2-(2-methylphenyl)acetate |
InChI |
InChI=1S/C11H13NO3/c1-8-6-4-5-7-9(8)10(12-15-3)11(13)14-2/h4-7H,1-3H3/b12-10- |
Clé InChI |
YCINJZQUXAFTQD-BENRWUELSA-N |
SMILES |
CC1=CC=CC=C1C(=NOC)C(=O)OC |
SMILES isomérique |
CC1=CC=CC=C1/C(=N/OC)/C(=O)OC |
SMILES canonique |
CC1=CC=CC=C1C(=NOC)C(=O)OC |
Synonymes |
(E)-Methyl 2-Methylphenylglyoxylate O-Methyloxime |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















